molecular formula C21H23N3OS B303585 3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303585
M. Wt: 365.5 g/mol
InChI Key: HDKCTIICLGECNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it has been shown to interact with various receptors in the body, including the dopamine and serotonin receptors. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has various biochemical and physiological effects. It has been shown to have an analgesic effect, reducing pain in animal models. It has also been shown to have an anti-inflammatory effect, reducing inflammation in animal models. In addition, it has been shown to have an effect on cognitive function, improving memory and learning in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential as a multi-target drug. It has been shown to have activity against multiple targets, making it a potentially useful compound for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further investigate its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves a multi-step process that includes the reaction of 4-methylphenylhydrazine with 2-cycloocten-1-one to form a hydrazone intermediate. This intermediate is then reacted with sulfur and sodium hydroxide to form the thieno[3,2-e]pyridine ring system. The final step involves the reaction of the thieno[3,2-e]pyridine intermediate with 3-aminopropanoic acid to form the desired product.

Scientific Research Applications

3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have potential applications in the field of medicine. It has been studied as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been investigated for its potential use as an analgesic and anti-inflammatory agent.

properties

Product Name

3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

6-amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3OS/c1-13-8-10-15(11-9-13)23-20(25)19-18(22)16-12-14-6-4-2-3-5-7-17(14)24-21(16)26-19/h8-12H,2-7,22H2,1H3,(H,23,25)

InChI Key

HDKCTIICLGECNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

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